5,7-Dimethoxy-2,2-dimethylchromene
Overview
Description
5,7-Dimethoxy-2,2-dimethylchromene is a synthetic compound known for its potential insect control properties. It is classified as a synthetic precocenoid and has been shown to induce loss of pigmentation in hatching larvae of the shield bug (Eurgaster integriceps) . The molecular formula of this compound is C13H16O3, and it has a molecular weight of 220.26 g/mol .
Scientific Research Applications
5,7-Dimethoxy-2,2-dimethylchromene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on insect development and pigmentation.
Industry: Used in the development of environmentally friendly insecticides
Mechanism of Action
Target of Action
The primary target of 5,7-Dimethoxy-2,2-dimethylchromene is the pigmentation process in the hatching larvae of the shield bug (Eurgaster integriceps) . This compound has potential insect control function .
Mode of Action
This compound interacts with its targets by inducing a loss of pigmentation in the hatching larvae of the shield bug . This interaction results in a change in the appearance of the larvae, which can potentially affect their survival and development .
Result of Action
The primary molecular and cellular effect of this compound’s action is the loss of pigmentation in the hatching larvae of the shield bug . This loss of pigmentation can potentially affect the larvae’s survival and development, making this compound a potential insect control agent .
Safety and Hazards
The safety data sheet for 5,7-Dimethoxy-2,2-dimethylchromene suggests that it should be handled with care . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
Future Directions
The future directions for 5,7-Dimethoxy-2,2-dimethylchromene involve its potential use as an insect control agent and its potential as an antifungal agent . Research is ongoing to develop new fungicides with novel molecular frameworks and good environmental friendliness to efficiently control agricultural fungi .
Biochemical Analysis
Biochemical Properties
5,7-Dimethoxy-2,2-dimethylchromene plays a significant role in biochemical reactions, particularly in the context of insect physiology. It interacts with various enzymes and proteins involved in the pigmentation process of insect larvae. One of the key interactions is with enzymes responsible for melanin synthesis. By inhibiting these enzymes, this compound disrupts the normal pigmentation process, leading to the loss of color in the larvae . Additionally, this compound may interact with other biomolecules involved in the regulation of gene expression related to pigmentation.
Cellular Effects
The effects of this compound on cells are profound, particularly in insect larvae. This compound influences cell function by altering cell signaling pathways and gene expression. Specifically, it affects the pathways involved in melanin production, leading to a decrease in pigmentation. Furthermore, this compound impacts cellular metabolism by interfering with the normal metabolic processes required for pigment synthesis . These cellular effects contribute to the overall loss of pigmentation observed in treated larvae.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in melanin synthesis. By binding to these enzymes, it inhibits their activity, preventing the conversion of precursor molecules into melanin. This inhibition results in a decrease in melanin production and subsequent loss of pigmentation in the larvae . Additionally, this compound may influence gene expression by modulating transcription factors involved in the regulation of pigmentation genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound induces a rapid loss of pigmentation in insect larvae. Prolonged exposure may lead to degradation of the compound, reducing its efficacy. Studies have shown that the stability of this compound can be influenced by environmental factors such as temperature and pH . Long-term effects on cellular function include sustained inhibition of melanin synthesis and potential impacts on other metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces pigmentation loss without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential toxicity to non-target organisms . Threshold effects have been identified, indicating the minimum effective dose required to achieve the desired pigmentation loss in insect larvae.
Metabolic Pathways
This compound is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, which plays a crucial role in the conversion of tyrosine to melanin. By inhibiting tyrosinase activity, this compound disrupts the normal metabolic flux, leading to a decrease in melanin production . Additionally, this compound may affect the levels of other metabolites involved in pigmentation processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to target sites involved in melanin synthesis. The distribution of this compound within cells may influence its efficacy and overall impact on pigmentation . Accumulation of the compound in specific cellular compartments can enhance its inhibitory effects on melanin synthesis.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles involved in melanin synthesis, such as melanosomes. Targeting signals and post-translational modifications may play a role in directing this compound to these compartments . The localization of the compound within these organelles enhances its ability to inhibit melanin synthesis and induce pigmentation loss.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2,2-dimethylchromene involves several steps, typically starting with the preparation of the chromene core structure. One common method includes the reaction of 4,6-dimethoxy-2H-chromen-2-one with appropriate reagents to introduce the dimethyl groups at the 2-position . The reaction conditions often involve the use of strong bases and organic solvents under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2,2-dimethylchromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated chromene derivatives .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,7-Dimethoxy-2,2-dimethylchromene include:
- 2,2-Dimethylchromene derivatives
- 5,7-Dimethoxy-2,2-dimethyl-2H-chromene
- 2,2-Dimethyl-5,7-dimethoxychromene
Uniqueness
What sets this compound apart from these similar compounds is its specific ability to induce loss of pigmentation in shield bug larvae, making it a unique candidate for insect control applications .
Properties
IUPAC Name |
5,7-dimethoxy-2,2-dimethylchromene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)6-5-10-11(15-4)7-9(14-3)8-12(10)16-13/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNCIJIARMEHGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175694 | |
Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21421-66-9 | |
Record name | 5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21421-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021421669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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